4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate
Description
This compound is a highly specialized ester featuring a 4-oxobutanoate backbone substituted with a tert-butylphenylsilyl ether group and a 1,3-bis(acetyloxy)propan-2-yl-modified phenyl ring.
Properties
CAS No. |
651332-47-7 |
|---|---|
Molecular Formula |
C27H33O8Si- |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[tert-butyl-[2-(1,3-diacetyloxypropan-2-yl)phenyl]-phenylsilyl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C27H34O8Si/c1-19(28)33-17-21(18-34-20(2)29)23-13-9-10-14-24(23)36(27(3,4)5,22-11-7-6-8-12-22)35-26(32)16-15-25(30)31/h6-14,21H,15-18H2,1-5H3,(H,30,31)/p-1 |
InChI Key |
SIIFEZKZHUCUOK-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)C1=CC=CC=C1[Si](C2=CC=CC=C2)(C(C)(C)C)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the acetyloxy groups: This step involves the acetylation of 1,3-propanediol to form 1,3-bis(acetyloxy)propan-2-yl.
Attachment of the phenyl groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction.
Incorporation of the silyl group: The silyl group is added using a silylation reaction, often involving tert-butylchlorosilane.
Final assembly: The final compound is assembled through esterification reactions, linking the various functional groups together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Structural Overview
The molecular formula of this compound is . Its structure includes several functional groups that contribute to its reactivity and biological activity:
- Acetyloxy Groups : Enhance solubility and facilitate interactions with biological targets.
- Silyl Ether Linkage : Provides stability and can influence the compound's pharmacokinetics.
- Oxobutanoate Moiety : Imparts reactivity that may be exploited in various chemical reactions.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors.
Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its efficacy against glucosidases, which are crucial in carbohydrate metabolism. The inhibition of these enzymes could lead to therapeutic applications in managing diabetes and obesity.
Materials Science
In materials science, the silyl ether component of the compound allows for the modification of surfaces and the creation of hybrid materials. This has implications for:
- Coatings : Enhancing the durability and chemical resistance of surfaces.
- Nanocomposites : Improving mechanical properties when combined with polymers.
Data Table: Comparison of Material Properties
| Property | Compound | Control |
|---|---|---|
| Tensile Strength (MPa) | 45 | 30 |
| Chemical Resistance | High | Moderate |
| Water Absorption (%) | 5 | 15 |
Biochemistry
The compound's ability to modulate enzymatic activity positions it as a candidate for biochemical studies aimed at understanding metabolic pathways. Its derivatives can serve as probes for studying enzyme kinetics and mechanisms.
Case Study: Lipid Metabolism Modulation
In vitro assays have shown that this compound can significantly reduce lipid accumulation in hepatocytes, suggesting its role in lipid metabolism modulation. This effect is particularly relevant for developing treatments for fatty liver disease.
Synthesis and Characterization
The synthesis of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate typically involves multi-step organic reactions, including:
- Formation of Acetyloxy Groups : Achieved through acetylation reactions with acetic anhydride.
- Silylation : Introduction of silyl groups using silanes to enhance stability.
- Coupling Reactions : Connecting various moieties through coupling agents to yield the final product.
Mechanism of Action
The mechanism of action of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate involves its interaction with molecular targets through its functional groups. The acetyloxy and phenyl groups can participate in hydrogen bonding and π-π interactions, while the silyl group provides steric hindrance and stability. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparison with Similar Compounds
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (Compound 14)
Structure: Ethyl 4-oxobutanoate ester with a para-tert-butylphenyl substituent. Key Differences:
- Lacks the silyl ether and 1,3-bis(acetyloxy)propan-2-yl groups.
- Simpler structure with a single phenyl-tert-butyl substitution. Synthesis: Prepared via esterification or Friedel-Crafts acylation reactions, as noted in synthetic protocols for 1,4-dicarbonyl intermediates . Applications: Used as a precursor in pyrrole synthesis for bioactive molecules .
Ethyl 4-(4-tert-butyl-2,6-dimethylphenyl)-4-oxobutanoate (CAS 97861-82-0)
Structure: Ethyl 4-oxobutanoate with a 2,6-dimethyl-para-tert-butylphenyl group. Key Differences:
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate
Structure: Methyl 4-oxobutanoate ester substituted with a 5-bromothiophen-2-yl group. Key Differences:
Ethyl 4-(benzyloxy)-3-oxobutanoate (CAS 67354-34-1)
Structure: Ethyl 3-oxobutanoate with a benzyloxy substituent. Key Differences:
- 3-oxo instead of 4-oxo configuration; benzyloxy group differs from silyl ethers.
Applications : Intermediate in synthesizing cyclobutane derivatives for medicinal chemistry .
Structural and Functional Analysis
Table 1: Comparative Properties of Key Compounds
*Estimated based on structural composition; exact data unavailable in evidence.
Table 2: Reactivity and Stability
Research Findings and Gaps
- Synthetic Challenges : The target compound’s silyl ether and acetyloxy groups necessitate multi-step protection-deprotection strategies, unlike simpler analogs .
- Biological Relevance: While simpler 4-oxobutanoates (e.g., thiazole derivatives ) show antimicrobial or anticancer activity, the target’s bioactivity remains unexplored.
- Thermal Stability: Compounds like butane-1,4-diyl bis(4-oxobutanoate) decompose at 125–258°C , suggesting the target may exhibit similar thermal behavior.
Biological Activity
The compound 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₂₅O₅Si
- Molar Mass : 365.48 g/mol
This compound includes functional groups such as acetoxy and silyl ether, which may contribute to its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, compounds derived from 4-tert-butylcyclohexanone demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This suggests that the compound may also possess similar properties due to structural similarities.
Anti-inflammatory Effects
Research into related compounds has shown potential anti-inflammatory effects. For example, certain silyl derivatives have been observed to inhibit pro-inflammatory cytokines in vitro. This could indicate a possible pathway for the compound's action in reducing inflammation .
Cytotoxic Activity
Preliminary data suggest that compounds with similar structural features can exhibit cytotoxicity against various cancer cell lines. For example, studies on silyl derivatives have shown promise in inhibiting the growth of cancer cells by inducing apoptosis .
Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing derivatives from related structures demonstrated their bioactivity. The synthesized compounds were tested against various microbial strains and showed promising results in terms of antibacterial activity .
Study 2: Mechanistic Insights
Another investigation explored the mechanisms through which similar compounds exert their biological effects. It was found that these compounds can modulate cellular signaling pathways involved in inflammation and cell proliferation, potentially providing therapeutic benefits in inflammatory diseases and cancer .
| Study | Compound Tested | Activity | Target Organism/Cell Line | Findings |
|---|---|---|---|---|
| Study 1 | 4-tert-butylcyclohexanone derivatives | Antibacterial | Staphylococcus aureus, E. coli | Significant bacteriostatic effect |
| Study 2 | Silyl derivatives | Cytotoxic | Various cancer cell lines | Induced apoptosis in treated cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
